8-Bromo-7-methoxyquinoline-2-carbohydrazide
Description
8-Bromo-7-methoxyquinoline-2-carbohydrazide is a quinoline derivative characterized by a bromine atom at position 8, a methoxy group at position 7, and a carbohydrazide functional group at position 2. Its molecular formula is C₁₁H₉BrN₂O₂, with a molecular weight of 297.11 g/mol.
Properties
Molecular Formula |
C11H10BrN3O2 |
|---|---|
Molecular Weight |
296.12 g/mol |
IUPAC Name |
8-bromo-7-methoxyquinoline-2-carbohydrazide |
InChI |
InChI=1S/C11H10BrN3O2/c1-17-8-5-3-6-2-4-7(11(16)15-13)14-10(6)9(8)12/h2-5H,13H2,1H3,(H,15,16) |
InChI Key |
ZTRUKTZUPJZYBT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=CC(=N2)C(=O)NN)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 8-Bromo-7-methoxyquinoline-2-carbohydrazide typically involves the bromination of 7-methoxyquinoline followed by the introduction of a carbohydrazide group. One common method includes the reaction of 7-methoxyquinoline with bromine in the presence of a suitable solvent to yield 8-bromo-7-methoxyquinoline. This intermediate is then reacted with hydrazine hydrate to form the final product . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
8-Bromo-7-methoxyquinoline-2-carbohydrazide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Condensation Reactions: The carbohydrazide group can react with aldehydes or ketones to form hydrazones.
Common reagents used in these reactions include bromine, hydrazine hydrate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
8-Bromo-7-methoxyquinoline-2-carbohydrazide is a synthetic heterocyclic compound of the quinoline class that has a bromine atom at the 8-position and a methoxy group at the 7-position on the quinoline ring. The carbohydrazide functional group gives it enhanced chemical properties, making it interesting in medicinal chemistry and organic synthesis. Research indicates that 8-bromo-7-methoxyquinoline-2-carbohydrazide has potential as an antimicrobial and anticancer agent.
Applications in Medicinal Chemistry
8-Bromo-7-methoxyquinoline-2-carbohydrazide serves as a scaffold for creating new anti-cancer and antimicrobial agents. Quinoline derivatives are known to interact with biological targets, like enzymes and receptors; they may inhibit kinases or interfere with signaling pathways that are essential for cancer cell proliferation. Compounds with similar structures have demonstrated cytotoxicity against various cancer cell lines, suggesting 8-bromo-7-methoxyquinoline-2-carbohydrazide may have similar properties.
Antimicrobial Applications
8-Bromo-7-methoxyquinoline-2-carbohydrazide shows promise as an antimicrobial agent. Studies of arylated quinoline carboxylic acids (QCAs) have led to the discovery of Mycobacterium tuberculosis (Mtb) inhibitors . Two QCA derivatives, 7i and 7m, were modified with alkyl, aryl, alkoxy, halogens, and nitro groups in the quinoline ring and found to be the best Mtb inhibitors .
Anticancer Applications
8-Hydroxyquinoline derivatives have anticancer, antiviral, and anti-HIV agent properties . 8-Hydroxyquinolines can be used as iron-chelators for neuroprotection, as inhibitors of 2OG-dependent enzymes, and as chelators of metalloproteins . Research on target-driven anticancer indole derivatives has the potential for developing highly effective treatments . For example, compound A, or (5-methoxy-2,2-dimethyl-2 H-chromen-8-yl)(1-methyl-1 H-indol-5-yl)methanone, demonstrated cytotoxicity against multiple human cancer cell lines and was more effective than millepachine .
Applications in Chemical Research
8-Bromo-7-methoxyquinoline-2-carbohydrazide is utilized in chemical research. The compound's reactions highlight its versatility in synthetic organic chemistry, as well as its potential for modifications to enhance biological activity. Interaction studies are focused on its binding affinity to biological targets to understand its pharmacological profile. Preliminary research suggests that this compound may interact with enzymes or receptors, potentially inhibiting their activity and affecting cellular processes critical for disease progression.
Mechanism of Action
The mechanism of action of 8-Bromo-7-methoxyquinoline-2-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the STAT3/Twist signaling axis, which plays a crucial role in cancer cell proliferation and migration . The compound’s effects are mediated through the modulation of protein expressions and signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Quinoline derivatives with halogen, methoxy, and functionalized side chains exhibit diverse physicochemical and biological properties. Key analogs include:
Substituent Impact :
- Bromine : Enhances electrophilicity and participation in cross-coupling reactions (e.g., Suzuki-Miyaura).
- Methoxy : Improves solubility in polar solvents and modulates electronic effects via resonance donation.
- Carbohydrazide vs. Carboxylic Acid : The carbohydrazide group (CONHNH₂) offers greater hydrogen-bonding capacity compared to carboxylic acid (COOH), influencing binding to biological targets .
Physicochemical Properties
- Lipophilicity: Fluorine substitution (e.g., 8-bromo-7-fluoro-2-methoxyquinoline) increases logP values, enhancing blood-brain barrier penetration .
- Solubility: Methoxy groups improve aqueous solubility, whereas methyl groups (e.g., 5-bromo-8-methoxy-2-methylquinoline) reduce it .
- Thermal Stability: Bromine and methoxy substituents collectively increase melting points compared to unsubstituted quinolines .
Biological Activity
8-Bromo-7-methoxyquinoline-2-carbohydrazide is a synthetic compound that belongs to the quinoline family of heterocyclic compounds. Its structure includes a bromine atom at the 8-position and a methoxy group at the 7-position of the quinoline ring, combined with a carbohydrazide functional group. This unique configuration enhances its chemical properties and biological activity, making it a subject of interest in medicinal chemistry and drug development.
The compound's molecular formula is C_11H_10BrN_3O_2, and its structure can be represented as follows:
Biological Activity Overview
Research indicates that 8-bromo-7-methoxyquinoline-2-carbohydrazide exhibits significant antimicrobial and anticancer activities. The biological mechanisms through which this compound operates include interactions with various enzymes and cellular receptors, potentially inhibiting critical pathways involved in disease progression.
Antimicrobial Activity
Studies have shown that this compound possesses antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, it has been reported to exhibit inhibition zones comparable to standard antibiotics against pathogens such as Staphylococcus aureus and Klebsiella pneumoniae.
| Bacterial Strain | Inhibition Zone (mm) | Standard Drug (mm) |
|---|---|---|
| Staphylococcus aureus | 22 | 24 |
| Klebsiella pneumoniae | 25 | 27 |
These results suggest that 8-bromo-7-methoxyquinoline-2-carbohydrazide may serve as a promising candidate for developing new antimicrobial agents, especially against antibiotic-resistant strains .
Anticancer Activity
The anticancer potential of this compound has been evaluated through various assays on different cancer cell lines. Preliminary studies indicate that it may induce cytotoxic effects similar to other quinoline derivatives, targeting specific kinases involved in cancer cell proliferation.
In one study, the compound was tested against HeLa cells (cervical cancer) and exhibited significant cytotoxicity at concentrations ranging from 0 to 200 µM, with no observed toxicity on non-cancerous mammalian cell lines .
The proposed mechanism of action for 8-bromo-7-methoxyquinoline-2-carbohydrazide involves binding to specific molecular targets, including enzymes and receptors that are crucial for cellular signaling pathways. This interaction may inhibit their activity, thereby affecting processes essential for tumor growth and bacterial survival.
Case Studies and Research Findings
- Antibacterial Activity : A study reported that derivatives of quinoline compounds, including 8-bromo-7-methoxyquinoline-2-carbohydrazide, demonstrated effective antibacterial activity against multiple strains of bacteria, with varying degrees of potency .
- Anticancer Studies : Research focused on the cytotoxic effects of the compound revealed promising results against various cancer cell lines, suggesting its potential as an anticancer agent .
- Structure-Activity Relationship (SAR) : Comparative studies with structurally similar compounds highlighted the importance of specific substituents on the quinoline ring in enhancing biological activity. For example, the presence of both bromine and methoxy groups was found to significantly increase the efficacy of the compound compared to its analogs lacking these groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
